molecular formula C24H28N4O6 B12491635 Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate

Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12491635
M. Wt: 468.5 g/mol
InChI Key: DOKSWZFBLVXKGY-UHFFFAOYSA-N
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE is a complex organic compound that features a morpholine ring, a nitro group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE typically involves multi-step organic reactions. One common method involves the Buchwald-Hartwig amination, which is a palladium-catalyzed coupling reaction between an aryl halide and an amine . The reaction conditions often include the use of a base such as potassium carbonate and a ligand to stabilize the palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Buchwald-Hartwig amination for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more sustainable and cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The morpholine and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and the morpholine ring are key functional groups that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H28N4O6

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C24H28N4O6/c1-2-34-24(30)19-16-18(6-8-20(19)27-11-13-33-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29)

InChI Key

DOKSWZFBLVXKGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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